
D-erythro-sphingosine-d7
Overview
Description
Sphingosine-d7 (d18:1) is a deuterated form of sphingosine, a bioactive lipid molecule that plays a crucial role in cellular signaling and metabolism. The deuterated form, Sphingosine-d7, is often used as an internal standard in mass spectrometry to quantify sphingosine levels in biological samples .
Mechanism of Action
Target of Action
D-erythro-sphingosine-d7, also known as sphingosine-d7, primarily targets protein kinase C (PKC) and p32-kinase . It also interacts with phospholipases , ion channels , cannabinoid receptor type 1 (CB-1) receptors , and steroidogenic factor 1 (SF-1) receptors . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Mode of Action
Sphingosine-d7 acts as a potent activator of p32-kinase, with an EC50 of 8 μM . It also inhibits protein kinase C (PKC) . Furthermore, it has the ability to regulate the activities of phospholipases, protein kinases, ion channels, CB-1 receptors, and SF-1 receptors . This regulation leads to changes in cell signaling and function.
Biochemical Pathways
Sphingosine-d7 is involved in the sphingolipid metabolism pathway . It acts as a precursor for ceramide synthesis . Ceramides, in turn, are key components of sphingolipids, which are essential for cell structure and function. Sphingosine-d7 can also be converted to sphingosine-1-phosphate , a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and immune cell trafficking .
Pharmacokinetics
It’s also known that sphingosine-d7 can be used as an internal standard in liquid chromatography–tandem mass spectrometry for quantitative analysis of sphingolipids in biological samples .
Result of Action
The action of sphingosine-d7 leads to various molecular and cellular effects. It negatively regulates cell proliferation and induces apoptosis . The regulation of activities of various proteins and receptors by sphingosine-d7 can lead to changes in cell signaling and function . Furthermore, the conversion of sphingosine-d7 to ceramide and sphingosine-1-phosphate can impact cell structure and function .
Action Environment
The action, efficacy, and stability of sphingosine-d7 can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Additionally, the presence of other lipids and compounds in the cellular environment can influence its action and efficacy . For example, the presence of certain fatty acids can lead to the formation of specific ceramide species .
Biochemical Analysis
Biochemical Properties
D-erythro-sphingosine-d7 plays a crucial role in various biochemical reactions. It negatively regulates cell proliferation and induces apoptosis . This compound interacts with several enzymes, proteins, and other biomolecules, including phospholipases, protein kinases, ion channels, cannabinoid receptor type 1 (CB-1) receptors, and steroidogenic factor 1 (SF-1) receptors . These interactions are essential for its regulatory functions in cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating activities such as cell proliferation and apoptosis . Additionally, it acts as a precursor for ceramide synthesis, which is involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modulate these processes highlights its importance in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and regulates the activities of phospholipases, protein kinases, and ion channels . The compound also acts as a precursor for ceramide synthesis, which plays a role in enzyme inhibition or activation and changes in gene expression . These interactions are critical for its function as a bioactive lipid.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable for up to one year when stored at -20°C . Studies have shown that it can be converted to sphingosine-1-phosphate-d9, ceramide-d9, and sphingomyelin-d9 within cells . These conversions indicate that this compound has long-term effects on cellular function, particularly in sphingolipid metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased concentrations of ceramides and sphingomyelins in cells . Excessive doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for ceramide synthesis and can be converted to sphingosine-1-phosphate, ceramide, and sphingomyelin . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function in different cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sphingosine-d7 (d18:1) typically involves the incorporation of deuterium atoms into the sphingosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the hydrogenation of sphingosine precursors in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of Sphingosine-d7 (d18:1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification, such as chromatography and crystallization, to isolate the deuterated product from other by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-d7 (d18:1) undergoes various chemical reactions, including:
Phosphorylation: Sphingosine is phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine can be acylated to form ceramides, which are essential components of cell membranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Phosphorylation: Sphingosine kinases, such as SPHK1 and SPHK2, are used to catalyze the phosphorylation reaction.
Acylation: Fatty acyl-CoA molecules are used as acyl donors in the presence of acyltransferase enzymes.
Major Products Formed
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramides: Formed through acylation.
Scientific Research Applications
Applications in Scientific Research
D-erythro-sphingosine-d7 has a wide array of applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. Below are the key areas where this compound is utilized:
Analytical Chemistry
Internal Standard in Mass Spectrometry
this compound serves as an internal standard for the quantification of sphingosine and related sphingolipids in biological samples. Its deuterated nature allows for accurate differentiation from non-deuterated compounds during analysis, enhancing the reliability of quantitative results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Cellular Biology
Role in Cellular Signaling
Research indicates that this compound is involved in various cellular signaling pathways, influencing processes such as cell proliferation, migration, and apoptosis. It has been shown to negatively regulate cell proliferation and induce apoptosis through interactions with key proteins like protein kinase C (PKC) and phospholipases .
Effects on Lipid Metabolism
Studies have demonstrated that this compound can alter ceramide and sphingomyelin levels in cells, which are crucial for maintaining cellular homeostasis and signaling .
Medical Research
Potential Therapeutic Applications
this compound is being investigated for its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. Its ability to modulate sphingolipid metabolism suggests it could play a role in treating conditions related to dysregulated lipid signaling .
Industrial Applications
Lipid-Based Drug Delivery Systems
In the pharmaceutical industry, this compound is explored for its utility in developing lipid-based drug delivery systems. Its properties may enhance the bioavailability and efficacy of therapeutic agents by facilitating their transport across cellular membranes .
Case Study 1: Cancer Research
A study investigating the effects of this compound on cancer cell lines demonstrated that treatment with this compound led to significant apoptosis in specific cancer types. The mechanism was attributed to its interaction with PKC pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Metabolic Disorders
In a metabolic study involving diabetic models, this compound was shown to influence insulin sensitivity by modulating ceramide levels. This finding suggests that it could be a target for therapeutic intervention in metabolic syndromes .
Comparison with Similar Compounds
Similar Compounds
Sphinganine (d180): A saturated analog of sphingosine, lacking the double bond in the sphingosine backbone.
Sphingosine-1-phosphate (d181): The phosphorylated form of sphingosine, involved in numerous signaling pathways.
Ceramides (d181/180): Acylated derivatives of sphingosine, essential for maintaining cell membrane integrity.
Uniqueness
Sphingosine-d7 (d18:1) is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry analysis. The incorporation of deuterium atoms enhances the accuracy and precision of quantitative measurements, making it a valuable tool in lipidomics research .
Biological Activity
D-erythro-sphingosine-d7, also known as sphingosine-d7 (d18:1), is a deuterated form of sphingosine, a bioactive lipid that plays critical roles in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound has the molecular formula C18H30D7NO2 and a molecular weight of approximately 306.54 g/mol. It serves as an internal standard for quantifying sphingosine in analytical techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .
- Biological Relevance : Sphingosine is primarily derived from the breakdown of ceramide and is involved in signaling pathways that regulate cell proliferation, survival, migration, and apoptosis .
This compound exhibits its biological effects primarily through the following mechanisms:
- Phosphorylation : It can be phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to produce sphingosine-1-phosphate (S1P), a potent lipid mediator involved in various cellular processes .
- Inhibition of Kinases : this compound inhibits protein kinase C (PKC) and phosphatidic acid phosphohydrolase while activating phospholipase D and diacylglycerol kinase, thus influencing lipid metabolism and signaling pathways .
- Cellular Effects : Research indicates that S1P generated from sphingosine promotes cell migration, cytoskeletal organization, and morphogenetic processes .
Case Studies
- Inhibition Studies : In a study involving U937 cells, treatment with inhibitors targeting sphingosine kinases led to reduced levels of phosphorylated sphingolipids (S1P) and increased levels of non-phosphorylated precursors like sphinganine. This suggests that the inhibition of sphingosine kinases directly affects the balance of sphingolipid metabolism .
- Ceramide Accumulation : Another study demonstrated that ceramide accumulation in A549 cells resulted in necrotic cell death via lysosomal rupture. The dual inhibition of glucosyl ceramide synthase and ceramidase resulted in increased palmitoyl-ceramide levels, indicating the complex interplay between different sphingolipids in cell death pathways .
Quantitative Analysis
The quantification of sphingolipid species using stable isotope-labeled standards like this compound allows for precise measurements in biological samples. For instance, studies utilizing LC-MS have shown how dietary sphingomyelin influences sphingolipid metabolism in enterocytes, highlighting the importance of specific fatty acids in lipid absorption .
Data Tables
Properties
IUPAC Name |
(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-AVMMVCTPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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